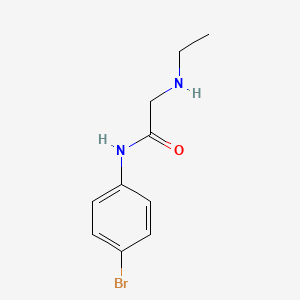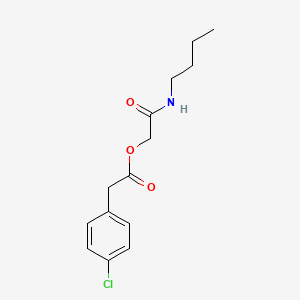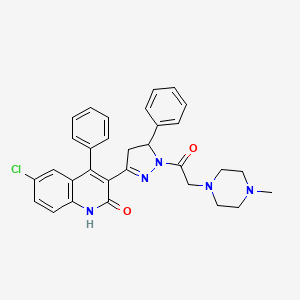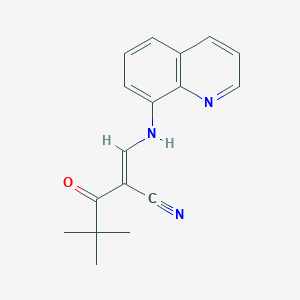![molecular formula C19H22N2O5S B2982472 2-Methoxyethyl 6-(3-methoxyphenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate CAS No. 608494-36-6](/img/structure/B2982472.png)
2-Methoxyethyl 6-(3-methoxyphenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis Techniques
Research on the synthesis and reactions of Biginelli compounds, which are closely related to the specified compound, reveals the intricate methodologies employed in generating a variety of derivatives through condensation reactions, Dimroth-like rearrangement, and intramolecular Friedl-Crafts acylation processes. These techniques underscore the compound's versatility in forming pyrimido[2,3-b]thiazines and other complex heterocyclic structures (Kappe & Roschger, 1989).
Crystal Structure Analysis
The crystal structure of related compounds provides insights into their molecular conformation, intra- and intermolecular interactions, indicating their potential utility in designing molecules with desired properties. Studies involving X-ray diffraction have been pivotal in understanding the 3D arrangement of atoms, essential for predicting reactivity and interaction with biological targets (Arshad et al., 2013).
Antimicrobial and Antitumor Activities
Several derivatives of the compound have demonstrated promising antimicrobial and antitumor activities. This has been attributed to the structural moieties present in these compounds, which interact with biological targets to exert their effects. For instance, the synthesis of fluoroquinolone-based 4-thiazolidinones and their evaluation for antibacterial and antifungal activities illustrate the compound's potential in medicinal chemistry (Patel & Patel, 2010).
Biological Activity and Pharmacological Potential
The compound and its derivatives' biological activities, ranging from immunomodulatory to anticancer effects, are central to their scientific research applications. Novel synthesis methods leading to derivatives with enhanced bioactivity highlight the compound's role in developing new therapeutic agents. For example, the synthesis and characterization of novel 4-thiazolidinones and their evaluation for biological activity demonstrate the compound's relevance in drug discovery and development (Abu‐Hashem et al., 2020).
Chemical Modification and Derivative Synthesis
The flexibility of the compound to undergo various chemical modifications allows for the synthesis of a wide range of derivatives, each with unique properties and potential applications. The exploration of novel fused thiazolo[3,2-a]pyrimidinones and pyrimido[2,1-b][1,3]thiazinones, for instance, showcases the compound's adaptability in creating structurally diverse and functionally rich molecules (Abbas et al., 2015).
properties
IUPAC Name |
2-methoxyethyl 6-(3-methoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-12-16(18(23)26-9-8-24-2)17(13-5-4-6-14(11-13)25-3)21-15(22)7-10-27-19(21)20-12/h4-6,11,17H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSSYNWKXIHVLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=O)CCSC2=N1)C3=CC(=CC=C3)OC)C(=O)OCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-acetyl-3-(3-chloro-4-fluorophenyl)-2-(methylthio)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2982392.png)

![7,9-dimethyl-1-(4-methylbenzyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2982395.png)
![4-{[1-(2-fluorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}thiomorpholine](/img/structure/B2982398.png)
![2-(8-(2,5-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2982399.png)

![N-(1-methoxypropan-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2982402.png)





![4-(4-Chloro-2-methylphenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine](/img/structure/B2982411.png)